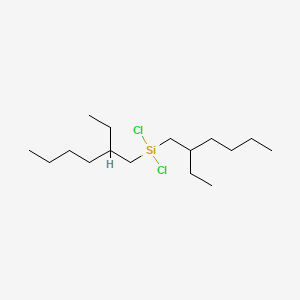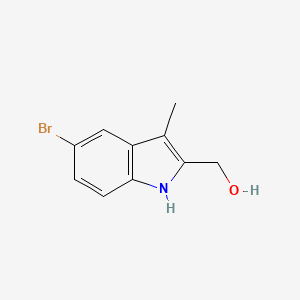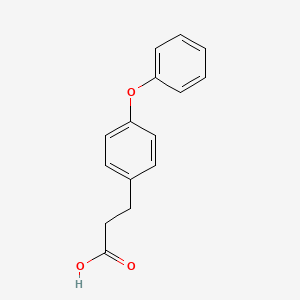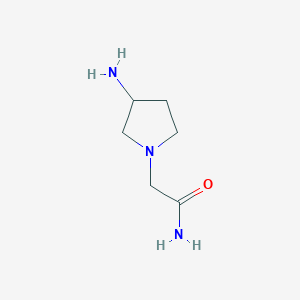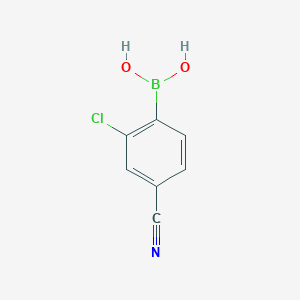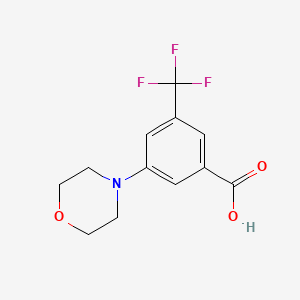
4,4,5,5-四甲基-2-(2-甲基萘-1-基)-1,3,2-二氧杂环硼烷
描述
4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is a boron-containing organic compound . It has a CAS Number of 312303-48-3 and a molecular weight of 268.16 .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, similar compounds such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .科学研究应用
有机合成中间体
该化合物在有机合成中用作重要的中间体。其硼酸酯和磺酰胺基团允许亲核反应和酰胺化反应,这些反应对于构建复杂分子至关重要。 它在药物合成中特别有用,其中硼酸化合物保护二醇并促进氨基酸的不对称合成,以及在狄尔斯-阿尔德反应和铃木偶联反应中 .
酶抑制
在药理学中,像这种硼酸化合物经常用作酶抑制剂。 它们可以与酶的活性位点结合,阻止其正常功能,这是开发新药物的策略,特别是用于治疗肿瘤和微生物感染 .
药物制剂中的配体
该化合物的结构使其能够在药物制剂中充当特定的配体。 这种应用在靶向疗法的创建中意义重大,其中该化合物可以被设计为与特定的生物靶标结合,从而提高治疗的疗效和特异性 .
荧光探针
由于其独特的性质,该化合物可以用作荧光探针。它可以识别生物系统中的各种物质,例如过氧化氢、糖类、铜和氟离子以及儿茶酚胺。 这种应用对于诊断和研究目的至关重要,在这些目的中,检测和测量这些物质的浓度至关重要 .
刺激响应性药物载体
该化合物中的硼酸酯键用于构建刺激响应性药物载体。这些载体可以响应微环境的变化,例如 pH 值、葡萄糖和 ATP 水平,从而实现受控药物释放。 这项技术用于递送抗癌药物、胰岛素和基因 .
硼中子俘获疗法 (BNCT)
有机硼化合物是 BNCT 不可或缺的一部分,BNCT 是一种癌症治疗方法,它利用含硼化合物来捕获中子并破坏癌细胞。 该化合物能够与硼形成稳定的络合物,使其适合这种应用 .
药物转运聚合物中的反馈控制
该化合物也用于反馈控制药物转运聚合物。 这些聚合物可以响应特定的生物信号来调节药物的释放,从而提高癌症治疗的疗效 .
癌症手术中的局部麻醉剂
最后,该化合物的衍生物已被研究用于其在癌症手术中作为局部麻醉剂的潜在用途。 硼酸基团的存在可能有助于麻醉剂的有效性,并且可能在临床应用中具有光明的前景 .
安全和危害
作用机制
Target of Action
It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They can form boronic ester bonds, which are widely used in the construction of stimulus-responsive drug carriers .
Biochemical Pathways
Organoboron compounds are known to be involved in various biochemical processes, such as glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Pharmacokinetics
Organoboron compounds are known for their high stability and low toxicity, which can influence their bioavailability .
Result of Action
Some organoboron compounds have been found to produce highly reactive oxygen species, leading to apoptosis of certain cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, boronic ester bonds, which this compound can form, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This responsiveness allows for controlled drug release in drug delivery systems .
生化分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as an enzyme inhibitor or a specific ligand. For instance, boronic acid derivatives, including 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane, are known to inhibit serine proteases by forming a reversible covalent bond with the active site serine residue . This interaction is crucial in the development of therapeutic agents targeting protease-related diseases.
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acid compounds can affect the MAPK/ERK signaling pathway, leading to altered cell proliferation and apoptosis . Additionally, 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and proteins, either inhibiting or activating their functions. For instance, the compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access . Additionally, it can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane in laboratory settings are influenced by its stability and degradation over time. The compound is generally stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
In animal models, the effects of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without adverse outcomes.
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can also affect metabolic flux by altering the levels of specific metabolites. For example, it may increase the concentration of certain intermediates in the glycolytic pathway, thereby influencing cellular energy production.
Transport and Distribution
The transport and distribution of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences cellular metabolism.
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2/c1-12-10-11-13-8-6-7-9-14(13)15(12)18-19-16(2,3)17(4,5)20-18/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFOXHSKBXZYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623713 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
312303-48-3 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methyl-1-naphthalenyl)-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312303-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

